

PNU-177864 Hydrochloride: A Technical Review for Drug Development Professionals

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Compound of Interest

Compound Name: PNU-177864 hydrochloride

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An In-depth Guide to the Preclinical Data on a Selective Dopamine D3 Receptor Antagonist

This technical guide provides a comprehensive overview of the available research on **PNU-177864 hydrochloride**, a highly selective dopamine D3 receptor antagonist. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a structured summary of its biological activity, physicochemical properties, and key preclinical findings.

Core Compound Properties

PNU-177864 hydrochloride is a small molecule investigated for its potential therapeutic applications, primarily related to its selective antagonism of the dopamine D3 receptor. This selectivity suggests a potential for targeted therapeutic effects with a reduced side-effect profile compared to less selective dopamine receptor modulators.

Physicochemical and Biological Data

The following table summarizes the key quantitative data for **PNU-177864 hydrochloride** based on available information.

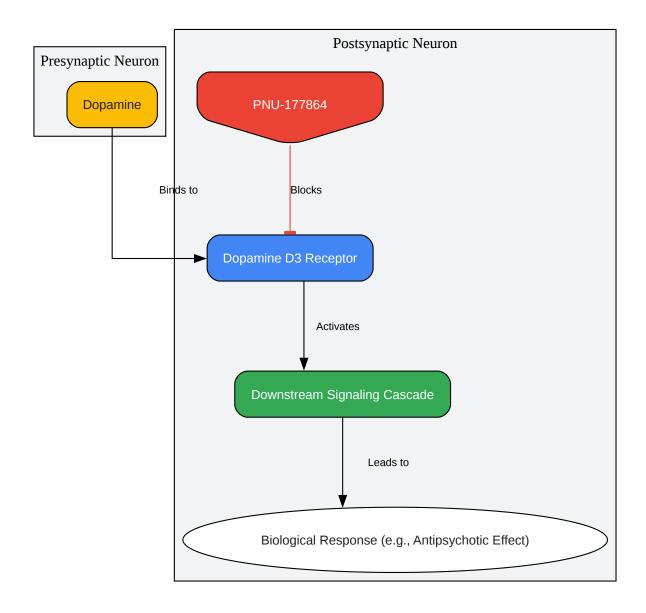


Parameter	Value	Reference
Molecular Weight	438.89 g/mol	[1]
Molecular Formula	C18H21F3N2O3S·HCl	[1]
CAS Number	1783978-03-9	[1][2]
Purity	≥99% (HPLC)	[1]
Solubility	Soluble to 20 mM in water and to 100 mM in DMSO.	[1]
Biological Target	Dopamine D3 Receptor	[1][3]
Biological Action	Selective Antagonist	[1][3][4]
Reported In Vivo Activity	Antischizophrenic activity, Induction of phospholipidosis	[1][3]

Mechanism of Action: Dopamine D3 Receptor Antagonism

PNU-177864 hydrochloride functions as a selective antagonist at the dopamine D3 receptor. In conditions where dopamine D3 receptor signaling is implicated, such as schizophrenia, the binding of PNU-177864 to these receptors is expected to modulate downstream signaling pathways. The diagram below illustrates the proposed mechanism of action.





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Proposed mechanism of action for PNU-177864.

Preclinical Research Highlights



Preclinical investigations with PNU-177864 have revealed both its potential therapeutic efficacy and notable toxicological findings. The compound has demonstrated antischizophrenic activity in in vivo models.[1][3] However, significant findings of toxicity, specifically the induction of phospholipidosis, have also been reported.

In Vivo Toxicology Studies

Key toxicology studies in Sprague-Dawley rats and dogs have been crucial in characterizing the safety profile of PNU-177864. These studies identified the induction of phospholipidosis in various tissues.

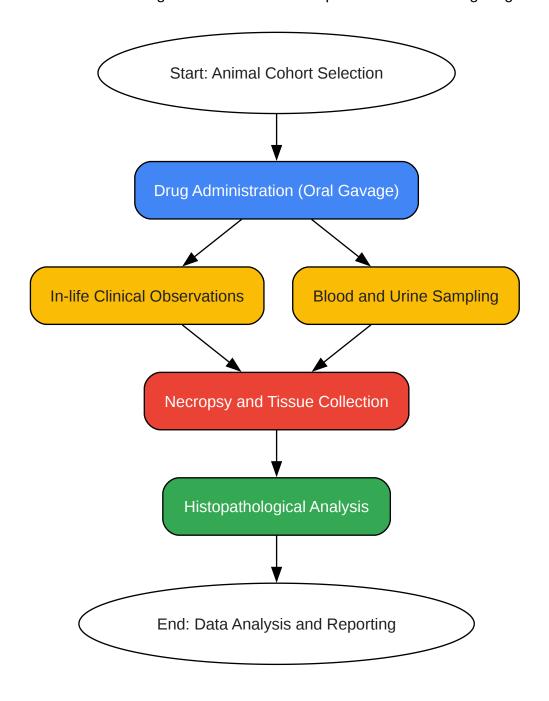
Experimental Protocol: In Vivo Phospholipidosis Study

The following outlines a generalized experimental protocol based on the cited toxicology studies by Rudmann et al. (2004).

- Animal Models: Male and female Sprague-Dawley rats and Beagle dogs.
- Drug Administration: PNU-177864 hydrochloride administered via oral gavage.
- Dosage Groups: A range of doses were evaluated, including 8, 40, and 200 mg/kg/day in rats.
- Duration of Treatment: Studies involved multi-day dosing regimens.
- Endpoint Analysis:
 - Clinical observations for signs of toxicity.
 - Blood collection for hematology and clinical chemistry.
 - Urine collection for urinalysis.
 - At the end of the study, animals were euthanized, and a comprehensive necropsy was performed.
 - A wide range of tissues were collected and processed for histopathological examination using light and electron microscopy to identify and characterize phospholipidosis.



The workflow for these toxicological assessments is depicted in the following diagram.



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Generalized workflow for in vivo toxicology studies.

Summary and Future Directions

PNU-177864 hydrochloride is a potent and selective dopamine D3 receptor antagonist with demonstrated central nervous system activity in preclinical models. While its antischizophrenic



potential is of interest, the induction of phospholipidosis presents a significant developmental challenge. Further research would be necessary to understand the structure-toxicity relationship and to potentially design analogs with an improved safety profile while retaining the desired pharmacological activity. The lack of extensive publicly available data on its pharmacokinetics and detailed mechanism of efficacy warrants further investigation for a complete understanding of its therapeutic potential.

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